Uniqueness of the 4-Chlorophenyl Acetamide Substituent Lacks Quantitative Binding Data
The target compound bears a 2-(4-chlorophenyl)acetamide group at the quinoline 6-position. This specific substitution pattern is claimed in the tetrahydroquinoline cannabinoid receptor modulator patent family (US-20050009870-A1) as part of the generic Markush structure [1]. However, the patent does not disclose any individual binding affinity (Ki or IC50) for this exact compound at CB1 or CB2 receptors. No other primary source provides quantitative binding data for this compound. Therefore, no measured differentiation against the des-chloro analog 2-phenyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide or the 4-fluorophenoxy analog can be made.
| Evidence Dimension | CB1/CB2 receptor binding affinity |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | No comparator data available for close analogs |
| Quantified Difference | Cannot be calculated |
| Conditions | Patent claims only; no experimental binding data disclosed for this specific compound |
Why This Matters
Without quantitative binding data, the presumed advantage of the 4-chlorophenyl substituent over other aryl groups is purely speculative, making meaningful procurement decisions impossible based on target potency.
- [1] US Patent Application US-20050009870-A1. Tetrahydroquinoline Derivatives as Cannabinoid Receptor Modulators. Bristol Myers Squibb Co. 2005. View Source
